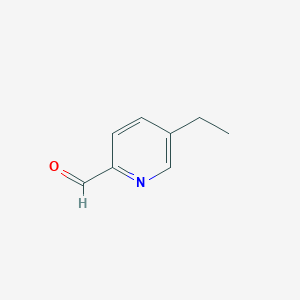

5-甲基-4-氧代己酸乙酯

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of methyl 5S-(benzoyloxy)-6-oxohexanoate, an intermediate in leukotriene synthesis, is achieved using Schreiber's unsymmetrical ozonolysis protocol from 2-cyclohexen-1-one . Similarly, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate is synthesized and its structure confirmed by various spectroscopic methods . These methods could potentially be adapted for the synthesis of Ethyl 5-methyl-4-oxohexanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 5-methyl-4-oxohexanoate is often determined using X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity of the synthesized compound.

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse. For example, the Michael-Wittig reactions of methyl 3-oxo-4-(triphenylarsoranylidene)butanoate with substituted 2H-pyran-5-carboxylates lead to highly functionalized cyclohexenonedicarboxylates . Ethyl 4-halo-3-oxobutanoate reacts with diethyl malonate and other nucleophiles to give various substituted products . These reactions showcase the reactivity of the carbonyl group and the potential for nucleophilic addition or substitution, which could be relevant for Ethyl 5-methyl-4-oxohexanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to Ethyl 5-methyl-4-oxohexanoate can be inferred from the literature. For instance, the synthesis of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone reveals the influence of bases on the condensation reactions and the importance of the basicity of the bases used . The regioselective chlorination of a methyl group in a related ester demonstrates the specificity of chemical modifications that can be achieved under controlled conditions . These insights into the reactivity and stability of the compounds can help predict the behavior of Ethyl 5-methyl-4-oxohexanoate under various conditions.

科学研究应用

聚对苯二甲酸乙二醇酯 (PET) 的化学回收

聚对苯二甲酸乙二醇酯 (PET) 的化学回收研究(通常来自消费后软饮料瓶)突出了各种化学过程在回收有价值单体中的作用。这些过程包括水解和糖解,其中 5-甲基-4-氧代己酸乙酯可以作为中间体或溶剂,促进 PET 分解成其组成单体或将其转化为非饱和聚酯树脂或甲基丙烯酸低聚酯等二次增值材料。这些回收产品在制造涂料、油漆和其他材料中得到应用,有助于减少废物并保护资源 (Karayannidis 和 Achilias,2007).

环氧乙烷灭菌

环氧乙烷 (EO) 灭菌是一种用于医疗器械的方法,展示了 5-甲基-4-氧代己酸乙酯在相关领域的应用。虽然主要关注 EO,但使用挥发性有机化合物进行灭菌过程的原理突出了 5-甲基-4-氧代己酸乙酯在类似应用中的潜力,其特性可用于灭菌医疗设备或其他敏感物品,确保医疗环境中的安全和有效性 (Mendes、Brandão 和 Silva,2007).

生物柴油生产

正在探索使用生物乙醇作为生物柴油生产的反应物,其中 5-甲基-4-氧代己酸乙酯可以作为潜在的生物燃料或中间体。该应用强调了使用生物基乙酯代替传统石化产品的可持续性和能源独立性优势。在生物柴油生产中向 5-甲基-4-氧代己酸乙酯等乙酯转变可以增强燃料来源的环保性和可再生性 (Brunschwig、Moussavou 和 Blin,2012).

生物降解研究

乙基叔丁基醚 (ETBE) 在土壤和地下水研究中的生物降解和归宿可能与 5-甲基-4-氧代己酸乙酯的研究类似,因为它们的结构和潜在环境影响相似。了解此类化合物如何在环境中降解有助于评估它们的长期生态影响,并制定补救和污染控制策略 (Thornton 等人,2020).

安全和危害

Safety data sheets suggest that Ethyl 5-methyl-4-oxohexanoate may cause an allergic skin reaction and serious eye irritation . It is recommended to prevent the generation of vapor or mist, keep away from flames and hot surfaces, and take measures to prevent the build-up of electrostatic charge .

Relevant Papers One relevant paper titled “Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes” discusses the use of biocatalysts in the reduction of prochiral ketones, which could potentially include Ethyl 5-methyl-4-oxohexanoate .

作用机制

Target of Action

Ethyl 5-methyl-4-oxohexanoate is a chemical compound with the molecular formula C9H16O3 Similar compounds are known to interact with enzymes such as alcohol dehydrogenases (adhs) which play a crucial role in the metabolism of various substances .

Mode of Action

It’s known that similar compounds can react with nucleophiles like nitrogen in a process that forms oximes . This reaction is essentially irreversible as the adduct dehydrates . The oxygen also acts as a nucleophile, but this leads to a reversible formation of a hemiketal .

Biochemical Pathways

Similar compounds are known to be involved in the reduction of prochiral ketones, a process catalyzed by enzymes like adhs . This process is part of the broader metabolic pathways in the body.

Pharmacokinetics

Similar compounds are known to be metabolized by enzymes like adhs . The impact of these properties on the bioavailability of the compound would depend on various factors including its absorption rate, distribution within the body, metabolic transformations, and the rate and route of its excretion.

Result of Action

The reduction of prochiral ketones, a process in which similar compounds are involved, can lead to the production of chiral alcohols . These chiral alcohols are important building blocks in various industries, including the pharmaceutical industry .

Action Environment

The action, efficacy, and stability of Ethyl 5-methyl-4-oxohexanoate can be influenced by various environmental factors. For instance, the pH and temperature can affect the activity of the enzymes that interact with the compound . Additionally, the presence of other substances can also influence the compound’s action. For example, in the biocatalytic reduction of a similar compound, ethyl 5-oxohexanoate, acetone was removed from the reactor system to enhance the reaction .

属性

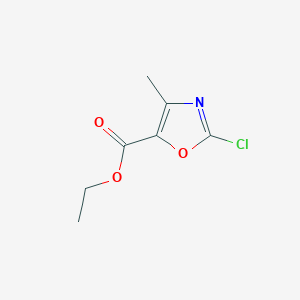

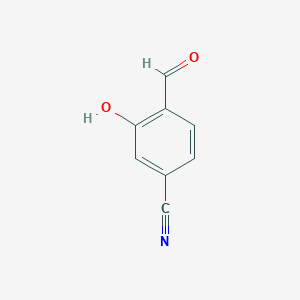

IUPAC Name |

ethyl 5-methyl-4-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-4-12-9(11)6-5-8(10)7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUUSMNNCCFVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512452 | |

| Record name | Ethyl 5-methyl-4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methyl-4-oxohexanoate | |

CAS RN |

54857-48-6 | |

| Record name | Ethyl 5-methyl-4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-methyl-4-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。